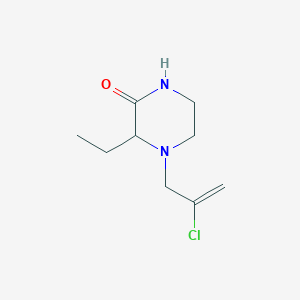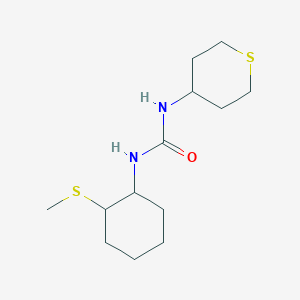
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, also known as CBSCHU, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CBSCHU belongs to the family of urea derivatives, which have been extensively studied for their diverse biological properties.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have a positive effect on bone metabolism, making it a potential candidate for the treatment of osteoporosis.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea is not yet fully understood. However, it has been suggested that 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea exerts its biological activities by modulating various signaling pathways in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK pathway, which is involved in energy metabolism and aging.
Biochemical and Physiological Effects
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been reported to increase bone mineral density and bone strength in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in scientific research is its high purity and stability. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be easily synthesized in large quantities, making it suitable for in vitro and in vivo experiments. However, one limitation of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be used to overcome this limitation.
Zukünftige Richtungen
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in scientific research studies, making it a potential candidate for drug development. Future research should focus on elucidating the mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea and identifying its molecular targets. In addition, more studies are needed to investigate the efficacy and safety of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in animal models and clinical trials. Furthermore, the potential use of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Synthesemethoden
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be synthesized by reacting cyclobutylamine with 2-methylsulfanyl-cyclohexyl isocyanate in the presence of a catalyst. The reaction yields 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to achieve a high yield and purity of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWTHJVGQKKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)